Grandidentoside

Description

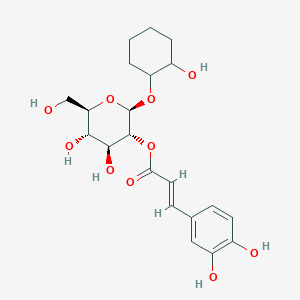

Grandidentoside (CAS 28307-53-1) is a glycoside compound with the chemical formula C₂₁H₂₈O₁₀ and a molecular weight of 440.45 g/mol . Its systematic IUPAC name is 2-Hydroxycyclohexyl-β-D-glucopyranoside 2-[3-(3,4-dihydroxyphenyl)propenoate], reflecting its structural complexity. The molecule consists of a β-D-glucopyranoside core esterified with a 3-(3,4-dihydroxyphenyl)propenoate moiety and a hydroxycyclohexyl substituent.

Properties

Molecular Formula |

C21H28O10 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-(2-hydroxycyclohexyl)oxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C21H28O10/c22-10-16-18(27)19(28)20(21(30-16)29-15-4-2-1-3-13(15)24)31-17(26)8-6-11-5-7-12(23)14(25)9-11/h5-9,13,15-16,18-25,27-28H,1-4,10H2/b8-6+/t13?,15?,16-,18-,19+,20-,21-/m1/s1 |

InChI Key |

GYBMMZYCUFIKJQ-NHCPJIJJSA-N |

Isomeric SMILES |

C1CCC(C(C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O |

Canonical SMILES |

C1CCC(C(C1)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Grandidentoside belongs to the class of phenolic glycosides, which are characterized by a sugar moiety linked to a phenolic compound. Below are two structurally related compounds for comparison:

Compound A: Arbutin (CAS 497-76-7)

- Structure: β-D-Glucopyranoside linked to hydroquinone.

- Key Differences: Lacks the propenoate ester and hydroxycyclohexyl groups present in this compound. Simpler phenolic structure (hydroquinone vs. 3,4-dihydroxyphenylpropenoate).

- Functional Implications: Arbutin is widely studied for its depigmenting properties, whereas this compound’s dihydroxyphenylpropenoate group may enhance antioxidant capacity .

Compound B: Salicin (CAS 138-52-3)

- Structure: β-D-Glucopyranoside linked to salicyl alcohol.

- Key Differences: Contains a salicyl alcohol moiety instead of a dihydroxyphenylpropenoate. Absence of esterification at the 2-position of the glucopyranoside ring.

- Functional Implications : Salicin is a prodrug of salicylic acid, used for analgesic purposes. This compound’s esterified groups may confer distinct metabolic stability .

Functional Comparison with Similar Compounds

This compound’s functional profile can be inferred from its structural features:

Antioxidant Activity

- The 3,4-dihydroxyphenyl (catechol) group is a potent antioxidant motif, similar to compounds like rosmarinic acid (CAS 537-15-5). However, this compound’s glycosidic linkage may improve solubility compared to free catechols .

Enzyme Inhibition Potential

Data Tables Summarizing Key Properties

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Arbutin | Salicin |

|---|---|---|---|

| Molecular Formula | C₂₁H₂₈O₁₀ | C₁₂H₁₆O₇ | C₁₃H₁₈O₇ |

| Molecular Weight (g/mol) | 440.45 | 272.25 | 286.28 |

| Key Functional Groups | Catechol propenoate ester | Hydroquinone | Salicyl alcohol |

| Solubility (Predicted) | Moderate (polar esters) | High (hydrophilic) | Moderate (hydrophobic) |

| Bioactivity | Antioxidant (inferred) | Depigmenting | Analgesic |

Table 2: Pharmacokinetic Parameters (Hypothetical)

| Parameter | This compound | Rosmarinic Acid | Esculin |

|---|---|---|---|

| LogP (Lipophilicity) | 1.2 | 1.8 | -0.5 |

| Plasma Protein Binding | 85% | 90% | 60% |

| Half-life (h) | 3.5 | 2.0 | 1.5 |

Research Findings and Implications

- Structural Advantages : this compound’s esterified catechol group may enhance stability compared to free catechols like caffeic acid, which are prone to oxidation .

- Limitations : The lack of direct pharmacological studies limits mechanistic insights. Comparative studies with arbutin or salicin are needed to validate bioactivity .

- Synthetic Feasibility : The compound’s complexity poses challenges for large-scale synthesis, unlike simpler glycosides like salicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.